(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide
Description
(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide is a cinnamanilide derivative characterized by a sulfonamide group substituted with a seven-membered azepane ring at the para position of the anilide moiety (C₂₁H₂₄N₂O₃S, MW: 384.49 g/mol) . Its structure combines a cinnamoyl backbone with a bulky, lipophilic azepane-sulfonyl substituent, which may influence its biological activity, lipophilicity, and pharmacokinetic properties.
Properties
IUPAC Name |
(E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(15-10-18-8-4-3-5-9-18)22-19-11-13-20(14-12-19)27(25,26)23-16-6-1-2-7-17-23/h3-5,8-15H,1-2,6-7,16-17H2,(H,22,24)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDBDIBBYPAGLF-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-(azepan-1-ylsulfonyl)aniline with cinnamoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the double bond or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides or alkanes.
Substitution: Substituted amides or thiols.
Scientific Research Applications
(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the azepane ring may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cinnamanilides are a class of compounds with demonstrated antimicrobial, anti-inflammatory, and antimalarial activities. Key structural variations, such as substituent type, position, and electronic properties, critically influence their bioactivity. Below, (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide is compared to its analogs based on substituent effects, biological activity, and physicochemical properties.
Structural and Electronic Properties
Key Observations:
- Electron-withdrawing groups (EWGs) (e.g., NO₂, CF₃, sulfonyl) enhance antimicrobial activity by increasing electrophilicity and membrane interaction .
- Bulky substituents (e.g., azepane-sulfonyl) may improve target binding specificity but reduce bioavailability due to steric hindrance .
Antimicrobial Activity
Key Observations:
- Meta/para-substituted EWGs (e.g., CF₃, NO₂) correlate with potent antimicrobial activity .
- Di-/tri-halogenated analogs (e.g., compound 20) exhibit dual anti-inflammatory/antimicrobial effects but higher cytotoxicity .
ADMET and Physicochemical Properties
- Cytotoxicity: Mono-substituted cinnamanilides (e.g., compound 10) generally show lower cytotoxicity than di-/tri-substituted analogs (e.g., compound 20) .
- Anti-inflammatory Activity: Non-planar configurations (e.g., bulky para-substituents) enhance NF-κB inhibition by disrupting protein-DNA interactions .
Biological Activity
The compound (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide (CAS No.: 316150-61-5) is a member of the cinnamamide family, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an azepane ring linked to a sulfonamide group, which is crucial for its biological activity. The compound's structural characteristics can influence its interaction with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 372.49 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 4.15 |
Anticonvulsant Activity
Recent studies have indicated that compounds within the cinnamamide class exhibit significant anticonvulsant properties. For instance, related compounds have shown efficacy in various animal models of epilepsy. The structure-activity relationship studies suggest that modifications to the phenyl ring and olefin linker can enhance anticonvulsant activity.
Case Study: KM-568
One notable derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated substantial anticonvulsant activity in several models:
- Frings Audiogenic Seizure Model : ED50 = 13.21 mg/kg (i.p.)
- Maximal Electroshock Test : ED50 = 44.46 mg/kg (mice i.p.)
These findings suggest that similar modifications in this compound could yield compounds with enhanced anticonvulsant properties.
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated through cytotoxicity assays in various cell lines. Preliminary results indicate that at concentrations up to 100 µM, the compound exhibits low cytotoxicity, making it a candidate for further pharmacological studies.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the phenyl ring and the azepane moiety in modulating biological activity. Variations in these groups can lead to significant changes in potency and selectivity towards specific targets.
Table 2: Summary of SAR Findings
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| Phenyl Ring | Electron-withdrawing | Increased potency |
| Olefin Linker | Length variation | Altered bioavailability |
| Azepane Ring | Size modification | Enhanced binding affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
